

Application Note: NMR Spectroscopic Characterization of N-acetyl-p-bromo-DL-phenylalanine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: AC-P-Bromo-DL-phe-OH

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of N-acetyl-p-bromo-DL-phenylalanine (**AC-P-Bromo-DL-phe-OH**) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive methodologies for sample preparation, data acquisition for both proton (^1H) and carbon-13 (^{13}C) NMR, and data processing. Expected chemical shifts and coupling constants are summarized in tabular format to serve as a reference for spectral analysis. Additionally, a graphical workflow is presented to illustrate the logical steps of the characterization process.

Introduction

N-acetyl-p-bromo-DL-phenylalanine is a derivative of the amino acid phenylalanine, which is of significant interest in medicinal chemistry and drug development.[1] It serves as a versatile building block in the synthesis of novel peptides and pharmaceutical agents.[1] The incorporation of a bromine atom on the phenyl ring provides a site for further chemical modification and can influence the compound's biological activity.[2] Accurate structural confirmation and purity assessment are critical, and NMR spectroscopy is the most powerful technique for the unambiguous characterization of such molecules in solution. This note details the expected NMR data and provides a standardized protocol for its acquisition and analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **AC-P-Bromo-DL-phe-OH**. These values are estimated based on spectral data from analogous compounds, such as N-acetyl-phenylalanine and bromo-substituted aromatic rings.[3][4] The actual experimental values may vary slightly depending on the solvent and concentration used.

Table 1: Predicted ^1H NMR Data for **AC-P-Bromo-DL-phe-OH** (in DMSO- d_6 , 400 MHz)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Acetyl CH_3	~1.8-2.0	Singlet (s)	-	3H
β - CH_2	~2.9-3.2	Multiplet (m)	-	2H
α -CH	~4.4-4.6	Multiplet (m)	-	1H
Aromatic H (ortho to CH_2)	~7.2-7.3	Doublet (d)	~8.4	2H
Aromatic H (ortho to Br)	~7.4-7.5	Doublet (d)	~8.4	2H
Amide N-H	~8.2-8.4	Doublet (d)	~8.0	1H
Carboxyl O-H	~12.0-13.0	Broad Singlet (br s)	-	1H

Table 2: Predicted ^{13}C NMR Data for **AC-P-Bromo-DL-phe-OH** (in DMSO- d_6 , 100 MHz)

Carbon Atom	Chemical Shift (δ , ppm)
Acetyl CH ₃	~22-24
β -CH ₂	~36-38
α -CH	~54-56
C-Br (Aromatic)	~119-121
CH (Aromatic, ortho to Br)	~131-133
CH (Aromatic, ortho to CH ₂)	~130-132
C-CH ₂ (Aromatic)	~137-139
Acetyl C=O	~169-171
Carboxyl C=O	~173-175

Experimental Protocols

This section provides a detailed methodology for the NMR analysis of **AC-P-Bromo-DL-phe-OH**.

Materials and Equipment

- Compound: N-acetyl-p-bromo-DL-phenylalanine ($\geq 98\%$ purity)[1]
- Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) or Chloroform-d (CDCl₃, 99.8 atom % D).
- Internal Standard: Tetramethylsilane (TMS).
- Equipment:
 - NMR spectrometer (e.g., 400 MHz or higher).
 - Standard 5 mm NMR tubes.[5]
 - Volumetric flasks and pipettes.

- Vortex mixer.
- Analytical balance.

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR spectra.[6]

- Weighing: Accurately weigh 10-20 mg of **AC-P-Bromo-DL-phe-OH** for ^1H NMR, or 50-75 mg for ^{13}C NMR, and transfer it to a small, clean vial.[5]
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d_6) to the vial.[5]
- Standard Addition: If not using the residual solvent peak as a reference, add a small amount of TMS (typically a drop of TMS to 5-10 mL of the deuterated solvent, and then use that solvent for the sample).
- Mixing: Gently vortex the vial until the sample is completely dissolved. A homogeneous solution is essential for good spectral resolution.[6]
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles. The sample height should be approximately 4-5 cm.[6]
- Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

^1H NMR Acquisition:

- Pulse Program: Standard single pulse (zg30).
- Temperature: 298 K.
- Spectral Width: -2 to 14 ppm.
- Number of Scans: 16-64.

- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 2-5 seconds.

¹³C NMR Acquisition:

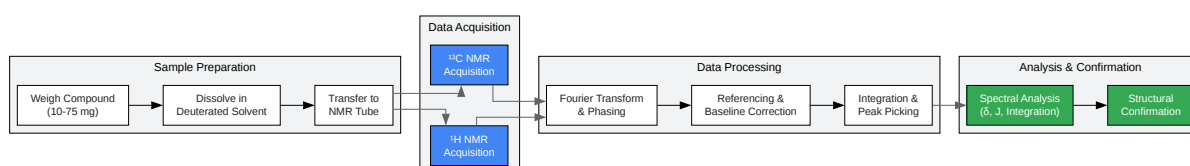
- Pulse Program: Proton-decoupled single pulse (zgpg30).
- Temperature: 298 K.
- Spectral Width: -10 to 220 ppm.
- Number of Scans: 1024-4096 (or more, depending on concentration).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.

Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption peaks.
- Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
- Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C. If TMS was used, set its peak to 0 ppm.
- Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Workflow Visualization

The overall process for characterizing **AC-P-Bromo-DL-phe-OH** via NMR is illustrated in the following workflow diagram.



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Caption: Workflow for NMR characterization of **AC-P-Bromo-DL-phe-OH**.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of N-acetyl-p-bromo-DL-phenylalanine. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality ^1H and ^{13}C NMR spectra. The provided tables of expected chemical shifts serve as a valuable guide for spectral interpretation, enabling confident confirmation of the molecular structure and assessment of sample purity, which are critical steps in the drug discovery and development pipeline.

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